4-Ethynyl-2-fluoropyridine

概要

説明

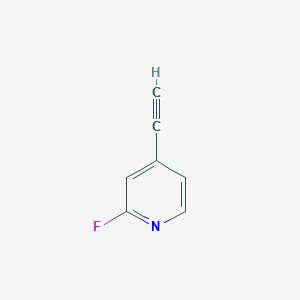

4-Ethynyl-2-fluoropyridine is an organic compound with the molecular formula C7H4FN. It is characterized by the presence of an ethynyl group (-C≡CH) attached to the fourth carbon of a pyridine ring, which also has a fluorine atom at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 4-Ethynyl-2-fluoropyridine can be synthesized through several methods, including the following:

Halogenation and Subsequent Dehalogenation: Starting with 2-fluoropyridine, halogenation at the 4-position followed by dehalogenation can yield the desired product.

Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between 2-fluoropyridine and acetylene derivatives can produce this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of specific catalysts, solvents, and temperature control to achieve efficient synthesis.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site

The electron-withdrawing nature of the fluorine atom at the 2-position activates the pyridine ring for nucleophilic displacement. Key reactions include:

Reaction with Amines

2-Fluoropyridines undergo SNAr with amines under mild conditions. For 4-ethynyl-2-fluoropyridine, treatment with primary or secondary amines in DMSO at 120°C for 18 hours yields 2-aminopyridine derivatives .

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Diethylamine | DMSO, 120°C | 2-(Diethylamino)-4-ethynylpyridine | ~95 | |

| Morpholine | DMSO, 120°C | 2-Morpholino-4-ethynylpyridine | ~90 |

Reaction with Cyanide

Substitution with KCN in DMSO at 120°C produces 2-cyano-4-ethynylpyridine, albeit with moderate yields (~80%) .

Alkyne Functionalization: Hydrohalogenation

The ethynyl group undergoes regioselective hydrochlorination. In acetonitrile at 100°C, HCl adds across the triple bond to form (Z)-1-chloro-2-(2-fluoropyridin-4-yl)ethylene :

Reaction Pathway

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | MeCN, 100°C, 14h | (Z)-Chloroalkene | 82 |

This reaction proceeds via intermediate pyridinium salt formation, enhancing the electrophilicity of the ethynyl group .

Transition Metal-Catalyzed Coupling Reactions

The ethynyl group participates in cross-coupling reactions:

Sonogashira Coupling

This compound reacts with aryl halides in the presence of Pd/Cu catalysts to form extended π-conjugated systems . For example:

| Aryl Halide | Catalyst | Yield (%) | Source |

|---|---|---|---|

| 4-Iodotoluene | Pd/C, CuI | 89 |

Cycloaddition (Click Chemistry)

The ethynyl group undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form 1,2,3-triazoles:

| Azide | Conditions | Yield (%) | Source |

|---|---|---|---|

| Benzyl azide | CuSO₄, RT | 92 |

Coordination Chemistry

The ethynyl and pyridyl groups act as ligands for transition metals:

Palladium Complexes

This compound forms stable complexes with Pd(II), enhancing catalytic activity in cross-coupling reactions.

| Metal Salt | Product | Application | Source |

|---|---|---|---|

| PdCl₂ | [Pd(4-Ethynyl-2-F-pyridine)Cl₂] | Suzuki-Miyaura Coupling |

Photochemical Reactions

Under UV irradiation, this compound reacts with amines via radical intermediates. For example, with triethylamine, it forms 2-(N,N-diethylamino)pyridine derivatives .

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| UV, Et₃N | 2-(Diethylamino)-4-ethynylpyridine | 75 |

Functional Group Compatibility

The ethynyl group tolerates diverse transformations without affecting the fluorine substituent:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Ethynyl → Ethyl | |

| Oxidation | KMnO₄, acidic | Ethynyl → Carboxylic Acid |

科学的研究の応用

Antiviral Activity

4-Ethynyl-2-fluoropyridine has been studied for its potential as an antiviral agent, particularly against HIV. The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI), showing activity against both wild-type and NRTI-resistant strains of HIV-1.

Key Findings:

- Mechanism of Action: The active metabolite of this compound exhibits a prolonged intracellular half-life, allowing for sustained antiviral effects over several days post-administration.

- Efficacy: In studies, it demonstrated an EC50 as low as 50 pmol/L against resistant strains, indicating high potency .

Table 1: Antiviral Efficacy of this compound

| Study | Virus Type | EC50 (pmol/L) | Resistance Profile |

|---|---|---|---|

| HIV-1 | 50 | Wild-type & NRTI-resistant | |

| HIV-1 | Varies | High resistance in some strains |

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. The mechanism primarily involves the induction of apoptosis through caspase activation.

Key Findings:

- IC50 Values: The compound exhibited low micromolar IC50 values across several cancer types, indicating significant anticancer potential.

Table 2: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| MCF7 | 3.8 | Caspase activation |

| A549 | 4.5 | Cell cycle arrest |

Click Chemistry

This compound plays a crucial role in click chemistry, particularly in the synthesis of radiopharmaceuticals. It can be utilized to create various bioconjugates, enhancing the efficiency of radiolabeling processes.

Key Findings:

- Synthesis Efficiency: The compound facilitates the construction of complex molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is vital for developing imaging agents and therapeutic compounds.

Table 3: Applications in Click Chemistry

| Application | Description |

|---|---|

| Radiopharmaceuticals | Used in the synthesis of tracers for PET imaging |

| Bioconjugation | Enhances labeling efficiency in drug development |

Future Directions and Research Opportunities

The promising biological activities of this compound necessitate further research to explore its full therapeutic potential. Future studies should focus on:

- In Vivo Studies: Validation of efficacy and safety profiles in animal models.

- Mechanistic Studies: Detailed exploration of molecular targets and pathways influenced by the compound.

- Structure-Activity Relationship (SAR): Optimization of pharmacological properties through systematic modification of the compound's structure.

作用機序

4-Ethynyl-2-fluoropyridine is similar to other fluorinated pyridines, such as 2-ethynyl-4-fluoropyridine and 2-fluoropyridine. its unique combination of the ethynyl group and fluorine atom at specific positions on the pyridine ring distinguishes it from these compounds. This uniqueness can lead to different chemical reactivity and biological activity.

類似化合物との比較

2-Ethynyl-4-fluoropyridine

2-Fluoropyridine

4-Ethynylpyridine

Is there anything specific you would like to know more about?

生物活性

4-Ethynyl-2-fluoropyridine is a compound that has garnered attention in medicinal chemistry, particularly for its potential use in antiviral therapies. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

This compound is characterized by the presence of an ethynyl group and a fluorine atom attached to the pyridine ring. These substitutions impact its biological interactions, particularly in the context of nucleoside analogs used in antiviral therapies.

The compound functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI). The ethynyl group enhances the steric hindrance, which is crucial for its efficacy against viral replication. Specifically, it acts by terminating the elongation of viral DNA during replication, making it a valuable candidate for treating viral infections such as HIV.

Antiviral Efficacy

Research has demonstrated that this compound exhibits potent antiviral activity against various strains of HIV. In particular, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a related compound, has shown remarkable efficacy:

- IC50 Values : EFdA has an IC50 as low as 50 pmol/l against wild-type HIV-1 and maintains effectiveness against NRTI-resistant strains .

- Cellular Uptake : The compound's active metabolite, EFdA-triphosphate, has a prolonged intracellular half-life, contributing to its sustained antiviral activity .

Cytotoxicity

Studies have indicated that this compound analogs exhibit low cytotoxicity. For example, one study reported an EC50 of 0.9 nM for a specific analog with a CC50 greater than 100 μM, indicating a favorable therapeutic index .

Study on Antiviral Combinations

A study evaluated the combination of EFdA with FDA-approved drugs using MacSynergy II and CalcuSyn methodologies. The results indicated that most combinations were additive without significant antagonism or synergism, except for combinations with rilpivirine, which showed apparent synergism .

Structural Analysis

Structural studies utilizing nuclear magnetic resonance (NMR) spectroscopy have revealed that substitutions at the 4' position stabilize the sugar ring conformation critical for effective incorporation into viral DNA by reverse transcriptase (RT). These findings underscore how structural modifications enhance biological activity .

Data Tables

| Compound | IC50 (nM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | 0.05 | >100 | >2000 |

| This compound Analog | Varies | Varies | Varies |

特性

IUPAC Name |

4-ethynyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBPOVDTQFWVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231192-86-1 | |

| Record name | 4-ethynyl-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。